molecular formula C19H13NO3 B11628104 2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione CAS No. 130284-81-0

2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione

Katalognummer: B11628104
CAS-Nummer: 130284-81-0
Molekulargewicht: 303.3 g/mol
InChI-Schlüssel: OCRXVUMOYCGRIZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a heterocyclic compound that belongs to the isoindole family This compound is characterized by its unique structure, which includes a benzoisoindole core substituted with a methoxyphenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phthalaldehyde with 4-methoxyaniline in the presence of a suitable catalyst under controlled conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired isoindole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoindole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted isoindole derivatives, which can be further functionalized for specific applications.

Wirkmechanismus

The mechanism of action of 2-(4-methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(4-Methoxyphenyl)-1H-isoindole-1,3(2H)-dione
  • 2-(4-Methoxyphenyl)-1H-benzo[e]isoindole-1,3(2H)-dione
  • 2-(4-Methoxyphenyl)-1H-benzo[g]isoindole-1,3(2H)-dione

Uniqueness

2-(4-Methoxyphenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is unique due to its specific substitution pattern and the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This compound’s distinct structure allows for targeted modifications, making it a valuable scaffold in medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer

130284-81-0

Molekularformel

C19H13NO3

Molekulargewicht

303.3 g/mol

IUPAC-Name

2-(4-methoxyphenyl)benzo[f]isoindole-1,3-dione

InChI

InChI=1S/C19H13NO3/c1-23-15-8-6-14(7-9-15)20-18(21)16-10-12-4-2-3-5-13(12)11-17(16)19(20)22/h2-11H,1H3

InChI-Schlüssel

OCRXVUMOYCGRIZ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC4=CC=CC=C4C=C3C2=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.